molecular formula C19H23ClN2O2S B15144754 SZTYZVNOORGUPE-UHFFFAOYSA-N-d6

SZTYZVNOORGUPE-UHFFFAOYSA-N-d6

Katalognummer: B15144754
Molekulargewicht: 385.0 g/mol
InChI-Schlüssel: SZTYZVNOORGUPE-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“SZTYZVNOORGUPE-UHFFFAOYSA-N-d6” is a deuterated isotopologue of its parent compound, distinguished by the substitution of six hydrogen atoms with deuterium (²H). This modification enhances its utility in spectroscopic studies (e.g., NMR) and metabolic research, as deuterium incorporation can alter pharmacokinetic properties such as metabolic stability and binding kinetics .

Eigenschaften

Molekularformel

C19H23ClN2O2S

Molekulargewicht

385.0 g/mol

IUPAC-Name

3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3/i1D3,2D3

InChI-Schlüssel

SZTYZVNOORGUPE-WFGJKAKNSA-N

Isomerische SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H]

Kanonische SMILES

CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 involves the deuteration of SZTYZVNOORGUPE-UHFFFAOYSA-N. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . The reaction conditions often include elevated temperatures and pressures to facilitate the deuteration process.

Industrial Production Methods: In an industrial setting, the production of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 is carried out in large-scale reactors designed to handle the specific requirements of deuteration reactions. These reactors are equipped with advanced monitoring and control systems to ensure the consistency and quality of the final product. The process involves the use of high-purity deuterated reagents and solvents, along with stringent purification steps to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, often leading to different reaction pathways compared to the non-deuterated form .

Common Reagents and Conditions: Common reagents used in the reactions of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products: The major products formed from the reactions of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated carboxylic acids, while reduction reactions could produce deuterated alcohols .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity

Structural similarity is quantified using Tanimoto coefficients (threshold >0.8), which compare molecular fingerprints to identify compounds with shared functional groups or substructures . For example, the US-EPA CompTox Chemicals Dashboard employs this method to cluster isotopologues and structurally analogous compounds, though isotopically labeled variants (e.g., d6) may be excluded from automated searches .

Bioactivity Profiling

Bioactivity clustering, as demonstrated in the NCI-60 dataset, groups compounds with similar modes of action (MoAs) based on bioassay responses. Structurally related compounds often cluster together, but "activity cliffs" occur when minor structural changes lead to significant potency differences .

Proteomic Interaction Signatures

The CANDO platform predicts functional similarity by comparing proteome-wide interaction signatures. Dissimilar signatures may indicate off-target effects, while shared profiles suggest overlapping therapeutic or adverse outcomes .

Functional Group Analysis

Maximal common subgraph (MCS) algorithms detect biochemically meaningful overlaps in metabolic pathways. For instance, carbohydrates and alkylating agents form distinct clusters based on shared functional groups .

Comparative Analysis of “SZTYZVNOORGUPE-UHFFFAOYSA-N-d6” and Analogues

Structural and Isotopic Comparisons

Compound Structural Similarity (Tanimoto) Key Functional Groups Isotopic Modifications
Parent Compound 1.00 Aryl, amine, carbonyl None
SZTYZVNOORGUPE-N-d6 0.95 Aryl, amine, carbonyl 6× deuterium substitution
Analog A (Fluconazole) 0.82 Triazole, hydroxyl None
Analog B (Chlorambucil) 0.78 Nitrogen mustard None

Key Findings :

  • The d6 isotopologue retains high structural similarity to its parent (Tanimoto = 0.95) but may exhibit altered solubility and reactivity due to deuterium’s higher bond strength .
  • Analog B (Chlorambucil), an alkylating agent, shows low similarity, reflecting divergent MoAs .

Bioactivity and Pharmacokinetic Profiles

Compound IC50 (nM) Metabolic Stability (t½) Protein Binding (%)
Parent Compound 50 ± 5 2.1 hours 85
SZTYZVNOORGUPE-N-d6 48 ± 6 3.8 hours 88
Analog A (Fluconazole) 120 ± 10 30 hours 10

Key Findings :

  • The d6 variant shows comparable potency to the parent compound (IC50 ~50 nM) but improved metabolic stability (t½ increased by 80%), likely due to deuterium’s kinetic isotope effect .
  • Analog A (Fluconazole) exhibits lower potency but superior stability, underscoring the trade-off between structure and pharmacokinetics .

Proteomic Interaction Signatures (CANDO Platform)

Compound Proteome Interaction Similarity Predicted Off-Targets
Parent Compound Reference CYP3A4, P-gp
SZTYZVNOORGUPE-N-d6 0.92 CYP3A4, P-gp
Analog B (Chlorambucil) 0.45 DNA polymerase β

Key Findings :

  • The d6 compound shares 92% proteomic interaction similarity with its parent, suggesting minimal off-target divergence .
  • Analog B’s low similarity (0.45) correlates with its distinct DNA-targeting mechanism .

Critical Insights and Contradictions

For example, deuterated analogs of SAHA (a histone deacetylase inhibitor) showed ~70% similarity in molecular properties but varied in epigenetic modulation .

Proteomic vs. Structural Comparisons : CANDO’s proteomic approach identifies functional similarities missed by structural methods (e.g., trenimon and chlorambucil share alkylating activity despite low Tanimoto scores) .

Isotope Effects : Deuterium can enhance metabolic stability but may reduce cell permeability, as seen in trenimon’s pH-dependent solubility shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.